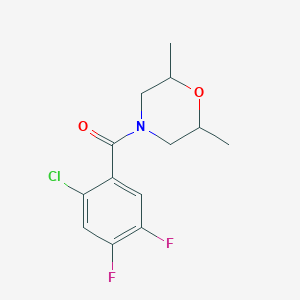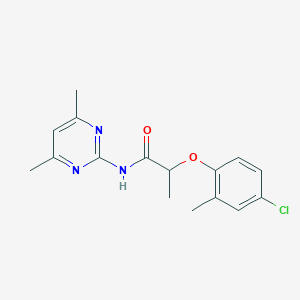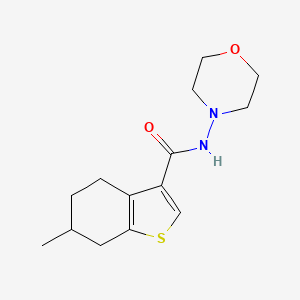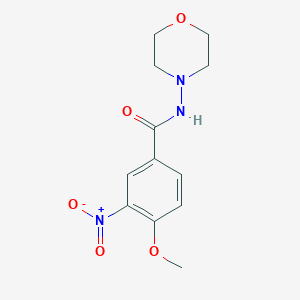
4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine
Vue d'ensemble
Description
4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine, also known as CDM, is a chemical compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been studied for its potential applications in a wide range of scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In neurobiology, 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been studied for its potential as a tool for studying the function of ion channels in neurons. In drug discovery, 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been used as a starting point for the development of new drugs targeting specific proteins.
Mécanisme D'action
The mechanism of action of 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. Specifically, 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been shown to bind to a specific region of the protein Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting the function of Hsp90, 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine can disrupt the stability of other proteins and lead to cell death.
Biochemical and Physiological Effects
4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the disruption of ion channel function in neurons, and the inhibition of protein folding and stabilization in cells. In addition, 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine has been shown to have low toxicity in animal studies, suggesting that it may be a safe and effective tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine for lab experiments is its specificity for Hsp90 and other target proteins. This specificity allows researchers to study the function of specific proteins in cells and tissues, which can be useful for drug discovery and other applications. However, one limitation of 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine is that it can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are many potential future directions for research on 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine, including the development of new drugs based on its structure, the study of its effects on other proteins and cell types, and the exploration of its potential as a tool for studying protein-protein interactions in cells. In addition, further studies are needed to fully understand the mechanism of action of 4-(2-chloro-4,5-difluorobenzoyl)-2,6-dimethylmorpholine and its potential applications in scientific research.
Propriétés
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO2/c1-7-5-17(6-8(2)19-7)13(18)9-3-11(15)12(16)4-10(9)14/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLLOAGEXHTFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4,5-difluorophenyl)(2,6-dimethylmorpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B4179516.png)



![5-methyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4179545.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4179552.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4179557.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179562.png)

![1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4179579.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide](/img/structure/B4179589.png)

![4-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4179611.png)
![3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179621.png)